molecular formula C5H6N4O2 B3180339 2-Hydrazinyl-4-nitropyridine CAS No. 148750-01-0

2-Hydrazinyl-4-nitropyridine

Cat. No.: B3180339
CAS No.: 148750-01-0
M. Wt: 154.13
InChI Key: QUHVJMLPHHAJHK-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-nitropyridine is an organic compound with the molecular formula C5H6N4O2. It is a derivative of pyridine, characterized by the presence of a hydrazine group (-NH-NH2) at the second position and a nitro group (-NO2) at the fourth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-nitropyridine typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is usually carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the large-scale application of the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Scientific Research Applications

2-Hydrazinyl-4-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-nitropyridine involves its interaction with molecular targets through its hydrazine and nitro groups. These functional groups can participate in various biochemical pathways, leading to the formation of reactive intermediates that exert biological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve interactions with enzymes and receptors .

Comparison with Similar Compounds

    2-Hydrazinyl-5-nitropyridine: Similar structure with the nitro group at the fifth position.

    2-Hydrazinyl-3-nitropyridine: Nitro group at the third position.

    4-Hydrazinyl-2-nitropyridine: Hydrazine and nitro groups swapped positions.

Uniqueness: The combination of these functional groups at the second and fourth positions on the pyridine ring provides distinct chemical properties that are not observed in its isomers .

Properties

IUPAC Name

(4-nitropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-8-5-3-4(9(10)11)1-2-7-5/h1-3H,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHVJMLPHHAJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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